molecular formula C15H14N2O5S B3842373 N'-(1,3-benzodioxol-5-ylmethylene)-4-methoxybenzenesulfonohydrazide

N'-(1,3-benzodioxol-5-ylmethylene)-4-methoxybenzenesulfonohydrazide

Cat. No. B3842373
M. Wt: 334.3 g/mol
InChI Key: HQIFYPAGDZCFPD-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(1,3-benzodioxol-5-ylmethylene)-4-methoxybenzenesulfonohydrazide, commonly known as BDMBH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BDMBH is a hydrazide derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of BDMBH is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. BDMBH has been shown to inhibit the activity of several kinases, including Akt and ERK, which are involved in cell signaling pathways that promote cell growth and survival. BDMBH has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in gene expression and chromatin remodeling.
Biochemical and Physiological Effects
BDMBH has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, BDMBH has been shown to have anti-inflammatory properties. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages. BDMBH has also been shown to have neuroprotective properties. It has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

BDMBH has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research. However, there are also limitations to using BDMBH in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects. Additionally, it has not been extensively tested in human studies, which limits its potential applications in clinical settings.

Future Directions

There are several future directions for research on BDMBH. One area of interest is its potential applications in cancer therapy. Further studies are needed to determine the optimal dosage and administration of BDMBH for cancer treatment and to investigate its potential for use in combination with other cancer drugs. Another area of interest is its potential applications in neurodegenerative diseases. Further studies are needed to determine the mechanism of action of BDMBH in protecting neurons from oxidative stress and to investigate its potential for use in treating Alzheimer's disease and other neurodegenerative diseases. Overall, BDMBH is a promising compound that has potential applications in various fields of scientific research.

Scientific Research Applications

BDMBH has been studied extensively for its potential applications in scientific research. One of the major areas of interest is its anti-cancer properties. BDMBH has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is disrupted in cancer cells.

properties

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S/c1-20-12-3-5-13(6-4-12)23(18,19)17-16-9-11-2-7-14-15(8-11)22-10-21-14/h2-9,17H,10H2,1H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIFYPAGDZCFPD-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-methoxybenzenesulfonohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(1,3-benzodioxol-5-ylmethylene)-4-methoxybenzenesulfonohydrazide

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